

# An In-depth Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **4-(Trifluoromethyl)phenylacetonitrile**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> This document details its chemical and physical characteristics, spectroscopic profile, and reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and purification, along with an exploration of the biological significance of the trifluoromethylphenyl moiety in drug discovery.

## Core Properties of 4-(Trifluoromethyl)phenylacetonitrile

**4-(Trifluoromethyl)phenylacetonitrile**, also known as 4-(trifluoromethyl)benzyl cyanide, is a white solid organic compound.<sup>[2]</sup> Its chemical structure features a phenyl ring substituted with a trifluoromethyl group at the para position and a cyanomethyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.<sup>[1]</sup>

## Chemical and Physical Properties

The fundamental chemical and physical properties of **4-(Trifluoromethyl)phenylacetonitrile** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> N	[3][4]
Molecular Weight	185.15 g/mol	[2][3][4]
CAS Number	2338-75-2	[2][4]
Appearance	White solid	[2]
Melting Point	47-49 °C	[2]
Boiling Point	131-132 °C at 20 mmHg	[2]
Density	1.23 g/cm <sup>3</sup> (predicted)	
Flash Point	113 °C (closed cup)	[2]
Solubility	Soluble in organic solvents.	
IUPAC Name	2-[4-(Trifluoromethyl)phenyl]acetone	[4]
Synonyms	4-(Trifluoromethyl)benzyl cyanide, p-Trifluoromethylphenylacetonitrile, Benzeneacetonitrile, 4-(trifluoromethyl)-	[5]

## Spectroscopic Data

The structural elucidation of **4-(Trifluoromethyl)phenylacetonitrile** is supported by various spectroscopic techniques.

Spectroscopy	Key Features and Data
$^1\text{H}$ NMR	Spectra available, though specific chemical shifts and coupling constants require experimental determination.
$^{13}\text{C}$ NMR	Spectra available, providing information on the carbon framework.
Infrared (IR)	Gas-phase IR spectrum available from NIST.[5] Key absorptions would include $\text{C}\equiv\text{N}$ stretching, $\text{C-H}$ stretching (aromatic and aliphatic), and $\text{C-F}$ stretching.
Mass Spectrometry (MS)	Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-(Trifluoromethyl)phenylacetonitrile** are crucial for its application in research and development.

## Synthesis Protocols

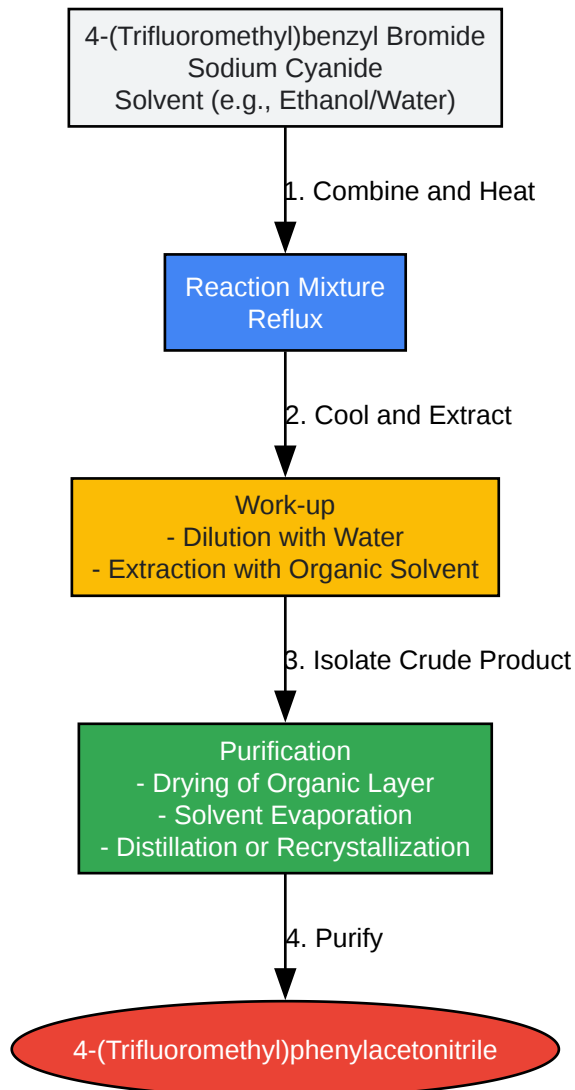
Two common synthetic routes for the preparation of **4-(Trifluoromethyl)phenylacetonitrile** are the cyanation of 4-(trifluoromethyl)benzyl bromide and the Sandmeyer reaction of 4-(trifluoromethyl)aniline.

### 2.1.1. Cyanation of 4-(Trifluoromethyl)benzyl Bromide

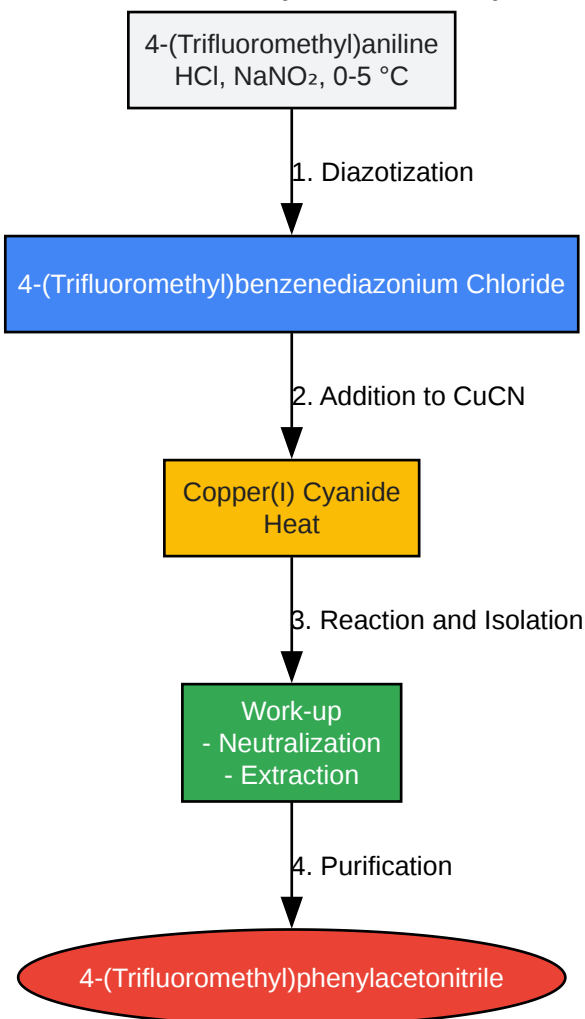
This method involves the nucleophilic substitution of the bromide in 4-(trifluoromethyl)benzyl bromide with a cyanide salt.

Experimental Workflow:

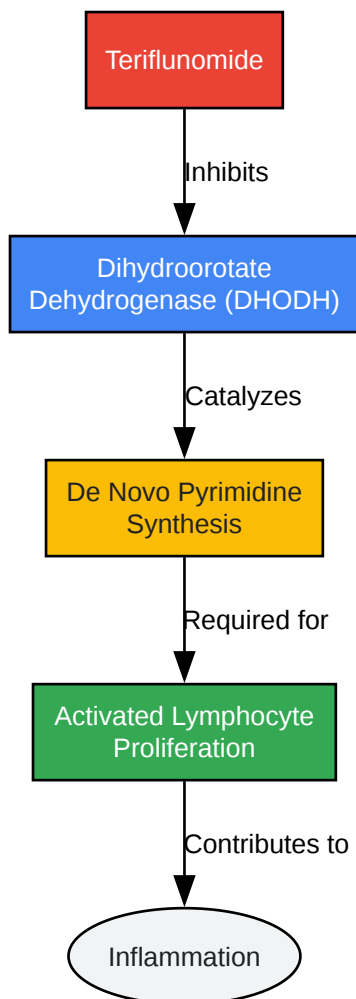
## Workflow for Cyanation Synthesis



## Workflow for Sandmeyer Reaction Synthesis



## Mechanism of Action of Teriflunomide



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